![molecular formula C9H7ClFN5O B1453649 2-chloro-N-[2-fluoro-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide CAS No. 1184236-16-5](/img/structure/B1453649.png)
2-chloro-N-[2-fluoro-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide
Overview
Description
Imidazole, a similar compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Pinacol boronic esters are highly valuable building blocks in organic synthesis .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed .Physical And Chemical Properties Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Antiviral Research
This compound could be structurally analogous to indole derivatives that have shown antiviral activities. Indole derivatives have been reported to inhibit influenza A and Coxsackie B4 virus by binding with high affinity to multiple receptors . The presence of a chloro and fluoro group in the compound suggests it might interact similarly with viral proteins, offering a pathway for developing new antiviral agents.
Anti-inflammatory Studies
The structural features of the compound, particularly the presence of a tetrazolyl group, could be explored for anti-inflammatory properties. Indole derivatives have been known to possess anti-inflammatory activities, which makes this compound a candidate for the synthesis and screening of new anti-inflammatory drugs .
Anticancer Investigations
Compounds with similar structures have been investigated for their anticancer potential. The indole nucleus, which is part of the compound’s structure, is found in many synthetic drug molecules used in cancer treatment. This suggests that the compound could be a valuable lead for the development of novel anticancer agents .
Antimicrobial Activity
The presence of chloro and fluoro substituents has been associated with enhanced antimicrobial activity. Studies have shown that these groups can significantly influence the antibacterial properties of a compound, suggesting that this molecule could be studied for its efficacy against bacterial pathogens .
Antidiabetic Research
Indole derivatives have been associated with antidiabetic activity. The compound’s structural similarity to these derivatives could mean it has potential applications in the development of new antidiabetic medications .
Antimalarial Applications
The indole core is also present in compounds with antimalarial activity. Given the biological significance of the indole moiety, the compound could be investigated for its potential use in treating malaria .
Agricultural Chemistry
Indole derivatives, such as indole-3-acetic acid, play a role as plant hormones. The compound’s structural similarity to these derivatives could mean it has potential uses in agricultural chemistry, possibly as a growth regulator or in the synthesis of new agrochemicals .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-chloro-N-[2-fluoro-5-(tetrazol-1-yl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFN5O/c10-4-9(17)13-8-3-6(1-2-7(8)11)16-5-12-14-15-16/h1-3,5H,4H2,(H,13,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUPTESBZRCLOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NN=N2)NC(=O)CCl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-fluoro-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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